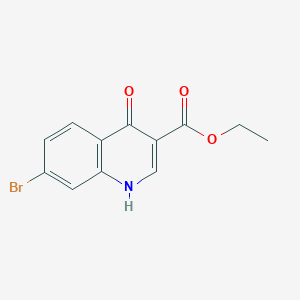

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBKTAITAHHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939286 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179943-57-8 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development due to the established biological activity of the quinoline scaffold. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves two key steps: the formation of an aniline derivative intermediate followed by a thermal cyclization.

The synthesis commences with the reaction of m-bromoaniline with diethyl ethoxymethylenemalonate. This step forms the intermediate, diethyl(3-bromoanilinomethylene)malonate. The subsequent step involves the thermal cyclization of this intermediate in a high-boiling point solvent, such as diphenyl ether, to yield the final product, this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the physical, chemical, and spectroscopic data for the reactants and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| m-Bromoaniline | C₆H₆BrN | 172.02 | Colorless to pale yellow liquid | 16-19 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Colorless to light yellow liquid | N/A |

| Diphenyl ether | C₁₂H₁₀O | 170.21 | Colorless liquid or solid | 26-29 |

| Diethyl(3-bromoanilinomethylene)malonate | C₁₄H₁₆BrNO₄ | 358.19 | Not Isolated | Not Applicable |

| This compound | C₁₂H₁₀BrNO₃ | 296.12 | White solid | 310-312 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts: δ (ppm) 8.4 (s, 1H, H2), 8.2 (d, 1H, H5), 7.6 (d, 1H, H8), 7.4 (dd, 1H, H6), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃). |

| ¹³C NMR | Predicted chemical shifts: δ (ppm) 170.0 (C=O), 165.0 (C=O), 145.0 (C4), 140.0 (C8a), 138.0 (C7), 128.0 (C5), 125.0 (C6), 120.0 (C8), 118.0 (C4a), 110.0 (C3), 61.0 (OCH₂CH₃), 14.0 (OCH₂CH₃). |

| IR (cm⁻¹) | Characteristic peaks expected around: 3400 (O-H stretch), 3100 (N-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1600, 1580, 1480 (aromatic C=C stretch). |

| Mass Spec. (m/z) | Expected molecular ion peak [M]+ at 295 and 297 (due to bromine isotopes). |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl(3-bromoanilinomethylene)malonate

Materials:

-

m-Bromoaniline (analytically pure)

-

Diethyl ethoxymethylenemalonate (analytically pure)

Procedure:

-

In a suitable reaction flask, combine 30 g of m-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.

-

Stir the mixture and slowly heat to 110 °C.

-

Maintain the reaction at this temperature with continuous stirring for 1.5 hours.

-

After the reaction is complete, concentrate the reaction solution under reduced pressure to remove the ethanol formed during the reaction.

-

The resulting crude product, a thick oil, can be purified by column chromatography to yield diethyl(3-bromoanilinomethylene)malonate. A typical yield for this step is approximately 94%.

Step 2: Synthesis of this compound

Materials:

-

Diethyl(3-bromoanilinomethylene)malonate (from Step 1)

-

Diphenyl ether

Procedure:

-

In a reaction flask equipped for high-temperature reactions, add 280 mL of diphenyl ether and heat to 240 °C with stirring.

-

Once the diphenyl ether has reached 240 °C, slowly add 56.1 g of the diethyl(3-bromoanilinomethylene)malonate prepared in the previous step.

-

A vigorous evolution of ethanol will be observed. Maintain the reaction temperature at 240-250 °C for 15-30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the collected solid with a suitable solvent (e.g., hexane or ether) to remove any residual diphenyl ether.

-

The crude product can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF).

Reaction Pathway and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a probable synthetic route, and discusses the general context of quinoline compounds in biological systems.

Core Chemical Properties

This compound is a solid organic compound.[1][2] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This particular derivative is substituted with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups suggests potential for further chemical modification and diverse biological activities.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2][3] |

| CAS Number | 179943-57-8 | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 307-309 °C | |

| Boiling Point (Predicted) | 385.5 ± 37.0 °C | |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [3] |

| InChI | InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | [3] |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Gould-Jacobs reaction, a well-established method for the preparation of 4-hydroxyquinolines.[4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate

-

In a round-bottom flask, equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate are combined.

-

The mixture is heated, typically at temperatures ranging from 100 to 140°C, for a period of 1 to 2 hours.

-

The reaction is monitored for the formation of the intermediate, diethyl (3-bromoanilinomethylene)malonate, and the evolution of ethanol.

-

Upon completion, the reaction mixture is cooled, and the intermediate can be purified, for example, by recrystallization.

Step 2: Thermal Cyclization

-

The purified diethyl (3-bromoanilinomethylene)malonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to a high temperature, typically around 240-260°C, to induce intramolecular cyclization.

-

The reaction is maintained at this temperature for a sufficient time to ensure complete cyclization and elimination of ethanol.

-

As the reaction proceeds, the product, this compound, precipitates from the hot solution.

-

After cooling, the solid product is collected by filtration, washed with a suitable solvent to remove the high-boiling solvent, and dried.

Below is a diagram illustrating the logical workflow of the Gould-Jacobs synthesis.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at position 2, and the characteristic quartet and triplet for the ethyl group of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the ethyl group carbons will be found upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

A broad O-H stretching band for the hydroxyl group, likely in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group, typically around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region.

-

C-O stretching bands for the ester group around 1000-1300 cm⁻¹.

-

A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.12 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a monobrominated compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, decarbonylation, and cleavage of the quinoline ring.

Biological Activity and Signaling Pathways

While the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, there is currently no specific published research detailing the biological activity of this compound.

Studies on structurally similar 7-substituted-4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can act as inhibitors of cellular respiration and specific enzymes like malate dehydrogenase. The nature of the substituent at the 7-position has been found to significantly influence the inhibitory activity.

Given the lack of specific data for this compound, a hypothetical workflow for preliminary biological screening is presented below.

Conclusion

This compound is a synthetically accessible quinoline derivative with physicochemical properties that make it a compound of interest for further investigation in drug discovery and development. While its specific biological activities and interactions with signaling pathways remain to be elucidated, its structural features suggest potential for a range of pharmacological effects. This guide provides a foundational understanding of this compound, highlighting the need for further experimental research to fully characterize its chemical and biological profile.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3][4] |

| Molecular Weight | 296.12 g/mol | [2][3] |

| CAS Number | 179943-57-8 | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 307-309 °C | |

| Boiling Point (Predicted) | 385.5 ± 37.0 °C | |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 186.9 ± 26.5 °C | |

| Purity | ≥95% | [4] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction. This process involves two key steps: the formation of an enamine intermediate followed by a thermal cyclization.

Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate (Intermediate)

This procedure is adapted from analogous syntheses of similar intermediates.

Materials:

-

m-Bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring at 110-130°C for 1.5-2 hours.[5] The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by recrystallization. Based on procedures for similar compounds, diethyl ether is a suitable solvent for recrystallization.[6]

-

Collect the purified crystals of diethyl (3-bromoanilino)methylenemalonate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

Materials:

-

Diethyl (3-bromoanilino)methylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

-

In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilino)methylenemalonate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C. This high temperature induces an intramolecular cyclization with the elimination of ethanol.

-

Maintain the reaction at this temperature and monitor for the completion of the cyclization. The product, being insoluble in the hot solvent, will precipitate out of the solution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid, this compound, by filtration.

-

Wash the collected solid with a low-boiling point solvent like hexane or ether to remove the high-boiling point solvent.

-

Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF).

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of quinoline and quinolone-3-carboxylate derivatives has been the subject of intensive research, particularly in oncology and infectious diseases.

Many quinoline derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7][8] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to a reduction in tumor growth and survival.

In the context of antibacterial activity, quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The 4-oxo-quinoline core is a key pharmacophore for this activity.

Visualizations

Synthetic Workflow

Caption: Gould-Jacobs synthesis of the target compound.

Potential Biological Signaling Pathway Inhibition

Caption: Potential mechanism of anticancer activity.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. This compound [cymitquimica.com]

- 5. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 179943-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure, substituted with a bromine atom and an ethyl carboxylate group, provides a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its primary application as a key building block in medicinal chemistry, particularly in the synthesis of ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 179943-57-8 | |

| Molecular Formula | C₁₂H₁₀BrNO₃ | |

| Molecular Weight | 296.12 g/mol | |

| Appearance | Light brown solid | [1] |

| Melting Point | 307-309 °C | |

| Boiling Point (Predicted) | 385.5 ± 37.0 °C | |

| Purity | ≥95% | |

| InChI Key | WJFBKTAITAHHAR-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br |

Synthesis

The synthesis of this compound is typically achieved through a Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by a thermal cyclization.

Synthetic Scheme

The overall reaction scheme for the synthesis is depicted below.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of ligands for the GABA-A receptor.[1]

Materials:

-

3-Bromoaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

Procedure:

-

A mixture of 3-bromoaniline (8.7 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (10.9 g, 58.1 mmol) in diphenyl ether (40 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

The reaction mixture is slowly heated to 230 °C.

-

The ethanol evolved during the reaction is collected in the Dean-Stark trap.

-

Once the formation of ethanol has ceased, the reaction mixture is heated for an additional 30 minutes at 230 °C to ensure complete cyclization.

-

The reaction mixture is then cooled to room temperature, during which the product precipitates.

-

The precipitated solid is collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol. This step is also effective in removing the undesired 5-bromo isomer that may form.[1]

Expected Yield: 77% (11.5 g) of a light brown solid.[1]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its quinoline core is a common scaffold in medicinal chemistry.

Precursor to GABA-A Receptor Ligands

A significant application of this compound is in the synthesis of pyrazoloquinolinones, which are a class of ligands that selectively modulate the α6 subunit-containing GABA-A receptors.[1] The following workflow illustrates the synthetic transformation of this compound into a final pyrazoloquinolinone product.

The 4-hydroxy group of the title compound can be converted to a leaving group (e.g., a chloro group), which can then be displaced by hydrazine. The resulting hydrazinylquinoline can then undergo a cyclization reaction with a β-ketoester to form the final pyrazoloquinolinone ring system. These final compounds have shown promise as selective modulators of GABA-A receptors, which are important targets for the treatment of various neurological and psychiatric disorders.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. While it does not possess significant biological activity itself, its chemical structure allows for its efficient conversion into a variety of more complex molecules with potential therapeutic applications. The detailed synthetic protocol and understanding of its utility as a precursor, particularly for GABA-A receptor ligands, make it a compound of interest for researchers and professionals in the field of drug discovery and development.

References

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate: A Technical Guide for Drug Development Professionals

An In-depth Overview of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate, a heterocyclic compound belonging to the quinolone class of molecules. Quinolones are a well-established and significant scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This document details the synthesis, chemical properties, and potential therapeutic applications of this specific derivative, with a focus on its prospective role in anticancer and antimicrobial drug discovery. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Compound Properties

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is a quinolone derivative characterized by a bromine substituent at the 7-position of the quinoline ring system. The 4-oxo group and the ethyl carboxylate at the 3-position are key features that influence its chemical reactivity and biological interactions.

| Property | Value | Reference |

| IUPAC Name | Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| CAS Number | 179943-57-8 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

Synthesis and Experimental Protocols

The primary synthetic route to Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is the Gould-Jacobs reaction. This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinolone ring system.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate

Materials:

-

3-Bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, a mixture of 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the formation of the intermediate, diethyl 2-((3-bromophenylamino)methylene)malonate.

-

Cyclization: The reaction mixture is then added to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250°C. The mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent such as ethanol to yield pure Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate.

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Potential Therapeutic Applications and Biological Activity

While specific biological data for Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate is limited in publicly available literature, the broader class of 4-oxoquinoline-3-carboxylate derivatives has been extensively investigated for various therapeutic applications. The data presented below is for structurally related compounds and serves as a strong indicator of the potential of the title compound.

Anticancer Activity

The 4-quinolone scaffold is a known pharmacophore in the design of anticancer agents. The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

A study on a series of 4-oxoquinoline-3-carboxamide derivatives, which are structurally very similar to the title compound, demonstrated significant cytotoxic activity against various cancer cell lines.[2]

Table 1: In Vitro Cytotoxicity of Related 4-Oxoquinoline-3-carboxamide Derivatives [2]

| Compound | HCT-116 (Colon) IC₅₀ (µM) | ACP03 (Stomach) IC₅₀ (µM) | MDAMB-231 (Breast) IC₅₀ (µM) |

| Derivative 16b | >20 | 1.92 | >20 |

| Derivative 17b | >20 | 5.18 | >20 |

| Doxorubicin | 0.04 | 0.17 | 0.44 |

Data from a study on 4-oxoquinoline-3-carboxamide derivatives, not the ethyl ester.

Caption: Proposed anticancer mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity

The quinolone core is famously associated with a major class of antibiotics. These agents typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. A structurally related compound, Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a known intermediate in the synthesis of the topical antibiotic ozenoxacin.[3] This strongly suggests that the title compound possesses potential antibacterial properties.

Further supporting this, a study on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates demonstrated potent activity against Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of Related Aminoquinone Derivatives

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Aminoquinone Derivative 1 | 1-2 | 1-2 |

| Aminoquinone Derivative 2 | 2-4 | 2-4 |

Data from a study on related aminoquinone derivatives.

Caption: Proposed antibacterial mechanism via inhibition of DNA gyrase/topoisomerase IV.

Future Directions

Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Further investigation is warranted to:

-

Synthesize and characterize the compound to confirm its physicochemical properties.

-

Perform in vitro screening against a panel of cancer cell lines and pathogenic microbes to determine its specific IC₅₀ and MIC values.

-

Conduct mechanism of action studies to elucidate the precise molecular targets.

-

Initiate lead optimization studies to enhance potency and selectivity, and to improve pharmacokinetic properties.

This technical guide provides a foundational understanding of Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate, highlighting its potential as a valuable starting point for drug discovery programs in oncology and infectious diseases.

References

- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 7-bromo-1-isopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate [smolecule.com]

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed plausible synthesis protocol, and a conceptual workflow for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Information

This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. The presence of a bromine atom at the 7-position and a carboxylate group at the 3-position suggests potential for further chemical modification and exploration of its biological properties.

Molecular Structure:

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1.[1]

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 295.9917 |

| [M+Na]⁺ | 317.9736 |

| [M-H]⁻ | 293.9771 |

| [M+NH₄]⁺ | 313.0182 |

| [M+K]⁺ | 333.9475 |

| [M]⁺ | 294.9839 |

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Signals):

A proton NMR spectrum of this compound would be expected to show the following signals:

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-CH₂-).

-

Aromatic protons: Signals in the aromatic region of the spectrum corresponding to the protons on the quinoline ring system. The bromine atom and the heterocyclic ring will influence their chemical shifts and coupling patterns.

-

NH and OH protons: A broad singlet for the N-H proton and another for the O-H proton of the tautomeric form. The chemical shifts of these protons can be highly variable and are often solvent-dependent.

¹³C NMR Spectroscopy (Expected Signals):

A carbon-13 NMR spectrum would be expected to display distinct signals for each of the 12 carbon atoms in the molecule, including:

-

Carbonyl carbon: A signal in the downfield region (typically >160 ppm) corresponding to the ester carbonyl group.

-

Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (typically 100-150 ppm).

-

Ethyl group carbons: Two signals in the upfield region corresponding to the methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H and N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Aliphatic C-H stretching |

| ~1720 | C=O stretching (ester) |

| 1650 - 1500 | C=C and C=N stretching (aromatic/heterocyclic) |

| ~1200 | C-O stretching (ester) |

| 800 - 600 | C-Br stretching |

Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylates is commonly achieved through the Conrad-Limpach or Gould-Jacobs reactions. The following is a plausible, detailed experimental protocol for the synthesis of this compound based on these established methods.[2]

Proposed Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

-

Condensation: Reaction of m-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

-

Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield the final quinoline product.

Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate (Intermediate)

-

Materials:

-

m-Bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring, typically at a temperature of 100-120 °C, for 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The ethanol formed as a byproduct can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials:

-

Diethyl 2-((3-bromophenyl)amino)methylenemalonate (from Step 1)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

-

Procedure:

-

The purified intermediate from Step 1 is added to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.

-

The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.

-

The reaction is maintained at this temperature for a period of 30 minutes to 2 hours, during which the elimination of ethanol and ring closure occurs.

-

The reaction mixture is then allowed to cool, which should result in the precipitation of the product.

-

The solid product is collected by filtration and washed with a low-boiling point solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. However, the quinoline core is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromo- and ethyl carboxylate substituents provides opportunities for further investigation into its potential therapeutic applications. Future research in this area would be valuable to elucidate the biological significance of this compound.

Conclusion

This technical guide has summarized the available and predicted spectroscopic data for this compound and provided a detailed, plausible experimental protocol for its synthesis. While experimental characterization data remains to be published, the information presented herein serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related quinoline derivatives. The provided synthesis workflow offers a clear visual representation of the chemical transformations involved. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the structural determination, experimental protocols, and detailed spectral interpretation of this quinoline derivative.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position provides handles for further synthetic modifications, making it a versatile building block in drug discovery. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for this purpose. This guide will delve into the detailed ¹H NMR analysis of this compound.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key proton signals arise from the aromatic protons on the quinoline ring, the protons of the ethyl group, the vinyl proton, and the hydroxyl/amine protons.

Diagram of the Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton positions labeled.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~8.20 | d | ~8.8 | 1H |

| H-8 | ~8.10 | d | ~1.6 | 1H |

| H-6 | ~7.60 | dd | ~8.8, 1.6 | 1H |

| H-2 | ~8.90 | s | - | 1H |

| -OH | ~12.5 (broad) | s | - | 1H |

| -CH₂- (Ethyl) | ~4.30 | q | ~7.1 | 2H |

| -CH₃ (Ethyl) | ~1.30 | t | ~7.1 | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information for the structural confirmation of this compound.

-

Aromatic Region (7.0 - 9.0 ppm):

-

The proton at the H-2 position appears as a sharp singlet at approximately 8.90 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group of the ester.

-

The H-5 proton is observed as a doublet around 8.20 ppm with a coupling constant of approximately 8.8 Hz, which is characteristic of ortho-coupling.

-

The H-8 proton appears as a doublet at about 8.10 ppm with a smaller coupling constant of around 1.6 Hz, indicative of meta-coupling.

-

The H-6 proton resonates as a doublet of doublets near 7.60 ppm, showing both ortho-coupling to H-5 (J ≈ 8.8 Hz) and meta-coupling to H-8 (J ≈ 1.6 Hz).

-

-

Ethyl Group Protons (1.0 - 4.5 ppm):

-

The methylene protons (-CH₂-) of the ethyl ester give rise to a quartet at approximately 4.30 ppm due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.30 ppm, coupled to the neighboring methylene protons.

-

-

Labile Proton:

-

The hydroxyl proton (-OH) at the 4-position is typically observed as a broad singlet at a downfield chemical shift (around 12.5 ppm), and its position can be concentration-dependent. This proton can undergo exchange with deuterium upon the addition of D₂O, leading to the disappearance of its signal.

-

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is a variation of the Conrad-Limpach reaction.

Diagram of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of the title compound.

Methodology:

-

Condensation: An equimolar mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically in a high-boiling solvent, to form the intermediate diethyl ((3-bromophenylamino)methylene)malonate.

-

Cyclization: The intermediate is then heated at a higher temperature (often above 200 °C) in a suitable high-boiling solvent (e.g., diphenyl ether) to induce thermal cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure this compound.

¹H NMR Sample Preparation

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The distinct chemical shifts, multiplicities, and coupling constants of the aromatic, ethyl, and labile protons are all consistent with the assigned structure. This detailed analysis is crucial for ensuring the purity and identity of this important synthetic intermediate in the development of novel therapeutic agents. The experimental protocols provided herein offer a reliable method for its synthesis and preparation for NMR analysis.

An In-depth Technical Guide on 7-Bromo-4-hydroxyquinoline Derivatives: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-4-hydroxyquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to a lack of specific crystal structure data for these derivatives in the available literature, this document focuses on their synthesis, methods for structural elucidation including a general guide to X-ray crystallography, and their biological evaluation as potential therapeutic agents.

Synthesis of 7-Bromo-4-hydroxyquinoline Derivatives

The primary route for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[1][2][3][4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2] For 7-bromo-4-hydroxyquinoline derivatives, a substituted 3-bromoaniline is the key starting material.

Core Synthesis: The Conrad-Limpach Reaction

The synthesis of a representative compound, 7-bromo-4-hydroxy-2-phenylquinoline, is achieved in two main steps.[1][7]

Step 1: Formation of the Enamine Intermediate

The initial step is the acid-catalyzed condensation of 3-bromoaniline with ethyl benzoylacetate. This reaction forms the enamine intermediate, ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate.[1][7]

Step 2: Thermal Cyclization

The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C) to yield the final 7-bromo-4-hydroxy-2-phenylquinoline product.[1][2][3][7] The use of a high-boiling point, inert solvent like mineral oil can improve the reaction yield.[2][7]

Experimental Protocol: Synthesis of 7-bromo-4-hydroxy-2-phenylquinoline

Materials:

-

3-Bromoaniline[1]

-

Ethyl benzoylacetate[1]

-

Glacial acetic acid (catalyst)[1]

-

Toluene[1]

-

High-boiling solvent (e.g., mineral oil)[7]

-

Hexanes[7]

-

Ethanol[7]

Procedure:

-

Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Intermediate):

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.[1]

-

Add a catalytic amount of glacial acetic acid.[1]

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[1]

-

For larger scale synthesis, 3-bromoaniline and ethanol can be charged into a reactor, followed by the addition of a catalytic amount of concentrated hydrochloric acid. Ethyl benzoylacetate is then added slowly while maintaining the temperature below 30 °C. The mixture is heated to reflux for 4-6 hours.[7]

-

The intermediate can be isolated by cooling the reaction mixture to 0-5 °C to induce crystallization, followed by filtration, washing with cold ethanol, and drying under vacuum.[7]

-

-

Synthesis of 7-bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization:

-

In a suitable reactor, heat a high-boiling solvent such as mineral oil.[7]

-

Add the dried enamine intermediate to the hot solvent.[7]

-

Heat the mixture to 250-255 °C for 2-3 hours to effect cyclization and elimination of ethanol.[7]

-

Monitor the reaction progress by a suitable method like HPLC.[7]

-

Upon completion, cool the mixture to 80-90 °C and add toluene to precipitate the product.[7]

-

Collect the solid product by filtration and wash thoroughly with hexanes to remove the high-boiling solvent.[7]

-

Dry the final product in a vacuum oven.[7]

-

Further Functionalization: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the quinoline core is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10][11][12][13] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

7-Bromo-4-hydroxyquinoline derivative[9]

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%)[8][9]

-

Degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)[8][9]

-

Inert atmosphere (Nitrogen or Argon)[9]

Procedure:

-

To a reaction vessel, add the 7-bromo-4-hydroxyquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.[9]

-

Purge the vessel with an inert gas for 10-15 minutes.[9]

-

Add the degassed solvent mixture under the inert atmosphere.[9]

-

Heat the reaction mixture to reflux (typically 80-100 °C) or use microwave irradiation, and monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel.[9]

Structural Characterization and Crystal Structure Analysis

General Workflow for X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general outline for the determination of a small molecule crystal structure.

1. Crystallization:

-

Dissolve the purified 7-bromo-4-hydroxyquinoline derivative in a suitable solvent or solvent mixture until saturation.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce the formation of single crystals.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Determine the unit cell parameters and the space group of the crystal.

4. Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Locate and refine hydrogen atoms.

5. Validation:

-

Assess the quality of the final model using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Analyze the molecular geometry, intermolecular interactions, and crystal packing.

-

Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database).

Illustrative Crystal Structure Data of a Related Compound

As a reference, the following table summarizes the crystallographic data for 7-bromoquinolin-8-ol, a structurally related compound.

| Parameter | 5-(ethoxymethyl)quinolin-8-ol | 5-azidomethyl-8-hydroxyquinoline |

| Formula | Not specified | C10H8N4O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| a (Å) | 7.9551(12) | 12.2879(9) |

| b (Å) | 17.981(3) | 4.8782(3) |

| c (Å) | 15.125(2) | 15.7423(12) |

| α (°) ** | 90 | 90 |

| β (°) | 90 | 100.807(14) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 2163.5(6) | Not specified |

| Z | 8 | 4 |

| Temperature (K) | 295 | 260 |

| Reference | [18] | [18] |

Biological Evaluation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[19] The introduction of substituents such as a bromine atom and a hydroxyl group can modulate these activities.[19]

Anticancer Activity

Quinoline-based compounds have shown significant potential as anticancer agents.[19] Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21][22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

7-Bromo-4-hydroxyquinoline derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the 7-bromo-4-hydroxyquinoline derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Potential Signaling Pathway Involvement in Anticancer Activity

While the specific signaling pathways targeted by 7-bromo-4-hydroxyquinoline derivatives require further investigation, quinoline compounds have been implicated in various anticancer mechanisms. One such general pathway involves the induction of apoptosis (programmed cell death) through the modulation of key signaling molecules.

Physicochemical Properties

The following table summarizes some of the computed physicochemical properties of representative 7-bromo-4-hydroxyquinoline derivatives.

| Property | 7-bromo-4-hydroxy-2-phenylquinoline | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate |

| Molecular Formula | C₁₅H₁₀BrNO | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 300.15 g/mol | 296.12 g/mol |

| Monoisotopic Mass | 298.99457 Da | 294.98441 Da |

| Appearance | Brown powder | Not specified |

| XLogP3 | 3.9 | 2.7 |

| CAS Number | 825620-24-4 | 179943-57-8 |

| Reference | [9][24] | [25] |

Conclusion

7-Bromo-4-hydroxyquinoline derivatives represent a versatile scaffold for the development of novel therapeutic agents. The Conrad-Limpach synthesis provides a reliable method for their preparation, and the presence of a bromine atom allows for extensive functionalization via cross-coupling reactions. While detailed crystal structure information is currently limited, the established protocols for X-ray crystallography can be applied to elucidate their three-dimensional structures. The demonstrated potential for anticancer activity warrants further investigation into their mechanisms of action and specific molecular targets. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. scribd.com [scribd.com]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. jptcp.com [jptcp.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 16. rigaku.com [rigaku.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. atcc.org [atcc.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PubChemLite - 7-bromo-4-hydroxy-2-phenylquinoline (C15H10BrNO) [pubchemlite.lcsb.uni.lu]

- 25. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Review of Substituted Quinoline-3-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from antimalarial and antibacterial to anticancer and anti-inflammatory.[3][4] Among the various functionalized quinolines, substituted quinoline-3-carboxylates and their corresponding carboxylic acids have emerged as a particularly promising class of compounds, attracting significant research interest for their potent and diverse biological activities.[5][6]

This technical guide provides a comprehensive literature review of substituted quinoline-3-carboxylates, focusing on their synthesis, biological evaluation, and therapeutic applications. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and pathways to serve as an in-depth resource for professionals in the field of drug discovery and development.

Synthesis of Substituted Quinoline-3-carboxylates

The construction of the quinoline-3-carboxylate scaffold can be achieved through several established synthetic methodologies. Classic named reactions such as the Friedländer annulation, Gould-Jacobs reaction, and Pfitzinger synthesis are commonly employed, often with modern modifications to improve yields and incorporate greener chemistry principles.[1][7][8]

Common synthetic strategies include:

-

Friedländer Annulation: This method typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate. Modified Friedländer reactions using catalysts like copper sulfate in green solvents have been reported to produce quinoline derivatives in excellent yields (76-95%).[8]

-

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate, which can be further modified.

-

Vilsmeier-Haack Reaction: This reaction can be used to prepare 2-chloroquinoline-3-carbaldehydes from acetanilides, which are then oxidized to the corresponding carboxylic acid.[9]

-

Multi-component Reactions: One-pot synthesis protocols are increasingly popular due to their efficiency. For example, a rhodium-catalyzed one-pot reaction of anilines with ethyl propiolate in the presence of formic acid has been shown to produce 3-substituted quinoline carboxylates with yields greater than 80%.[10]

Below is a generalized workflow for the synthesis of quinoline-3-carboxylates.

Biological Activities of Substituted Quinoline-3-carboxylates

Derivatives of quinoline-3-carboxylate have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of quinoline-3-carboxylate derivatives against a variety of human cancer cell lines.[4][5][11] The mechanism of action often involves the induction of apoptosis (programmed cell death), a critical pathway in cancer therapy.[5][12]

Research indicates that certain substituted quinoline-3-carboxylates can trigger the intrinsic apoptosis pathway.[5][12] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase enzymes, which execute the process of cell death.

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), with several compounds showing activity in the micromolar and even sub-micromolar ranges.

Table 1: Anticancer Activity of Selected Quinoline-3-carboxylate Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4m | MCF-7 (Breast) | 0.33 | [5] |

| 4n | MCF-7 (Breast) | 0.33 | [5] |

| 4k | K562 (Leukemia) | 0.28 | [5] |

| 4m | K562 (Leukemia) | 0.28 | [5] |

| 117 | MCF-7 (Breast) | 38.41 | [1] |

| 118 | MCF-7 (Breast) | 28.36 | [1] |

| 2f & 2l | MCF-7, K562 | Potent & Selective | [13] |

Note: Compound IDs are as specified in the cited literature.

Antimicrobial Activity

The quinoline core is famously present in many antibacterial agents, including the fluoroquinolones.[14] Substituted quinoline-3-carboxylates have also been investigated for their potential as novel antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][15][16]

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Series | Target Organism(s) | MIC (µg/mL) | Reference |

| Hybrid quinoline 113 | Various bacteria | 0.125 - 8 | [1] |

| Hydrazone derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | 12.5 - 50 | [1] |

| Hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [17] |

| Hybrid 7b | Staphylococcus aureus | 2 | [14] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [14] |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [14] |

| Compounds 32, 33 | F. oxysporum, A. niger, C. neoformans | 25 | [16] |

| Compounds 32, 33 | A. flavus | 12.5 | [16] |

Note: Compound IDs are as specified in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of substituted quinoline-3-carboxylates, compiled from the reviewed literature.

General Protocol for Two-Step Synthesis of Quinoline-3-carboxylates[5][15]

This protocol describes a general method analogous to the Friedländer condensation followed by chlorination.

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylates

-

To a solution of an appropriate o-aminobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl malonate (1.5 eq).

-

Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to the mixture.

-

Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the ethyl 2-oxoquinoline-3-carboxylate intermediate.

Step 2: Synthesis of Ethyl 2-chloroquinoline-3-carboxylates

-

Suspend the ethyl 2-oxoquinoline-3-carboxylate intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if necessary.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, pour the reaction mixture slowly into crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final ethyl 2-chloroquinoline-3-carboxylate.

General Protocol for In Vitro Antiproliferative (MTT) Assay[5][12]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, K562) into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of these dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Outlook

Substituted quinoline-3-carboxylates continue to be a highly valuable and versatile scaffold in the field of medicinal chemistry. The research summarized in this review demonstrates their significant potential as anticancer and antimicrobial agents, with several derivatives exhibiting high potency in preclinical studies.[1][5][17] The diverse synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.[5][12]

Future research should focus on optimizing the lead compounds to enhance their selectivity and reduce potential toxicity.[13] Exploring novel hybrid molecules that combine the quinoline-3-carboxylate moiety with other known pharmacophores could lead to dual-target agents with improved efficacy and a lower likelihood of drug resistance.[16][17] Furthermore, in-depth mechanistic studies and subsequent in vivo evaluations are critical next steps to translate these promising laboratory findings into clinically viable therapeutic agents.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. jetir.org [jetir.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. benthamscience.com [benthamscience.com]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 7-Bromo-4-Hydroxyquinoline Compounds: A Technical Guide to Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The introduction of a bromine atom and a hydroxyl group at the 7 and 4-positions, respectively, is anticipated to modulate the pharmacological profile of the quinoline nucleus significantly. While direct experimental data on 7-bromo-4-hydroxyquinoline and its 2-phenyl derivatives are limited in publicly available literature, this technical guide consolidates the existing knowledge on structurally analogous compounds to forecast their potential biological activities.[1] By examining the structure-activity relationships (SAR) of related brominated and hydroxylated quinolines, this document aims to provide a predictive framework for their anticancer and antimicrobial properties, complete with detailed experimental protocols and postulated mechanisms of action. This guide serves as a foundational resource for researchers poised to explore the therapeutic promise of this chemical class.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The biological activity of the quinoline core can be significantly influenced by the nature and position of its substituents.

The focus of this guide, the 7-bromo-4-hydroxyquinoline core, combines several key pharmacophoric features:

-

4-Hydroxyquinoline (4-Quinolone) Core: This moiety is present in many biologically active compounds and is known to contribute to a variety of pharmacological effects.[1]

-

7-Bromo Substitution: Halogenation, particularly bromination, at the C7 position is a well-established strategy for modulating the biological activity of quinoline compounds. The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding, influencing drug-target interactions.

-

2-Phenyl Substitution (in derivatives): The presence of a phenyl group at the 2-position is a common feature in many quinoline-based therapeutic agents, potentially facilitating π-π stacking interactions with biological targets.

Given the absence of extensive direct research on 7-bromo-4-hydroxyquinoline compounds, this guide will extrapolate their potential biological activities from data on structurally related molecules.

Predicted Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of brominated quinoline derivatives against a variety of cancer cell lines.[1] The presence of bromine atoms, often at the C-5 and C-7 positions, has been shown to be crucial for antiproliferative effects.[2]

Postulated Mechanism of Action

Based on the activities of analogous compounds, 7-bromo-4-hydroxyquinoline derivatives are hypothesized to exert their anticancer effects through several mechanisms:

-